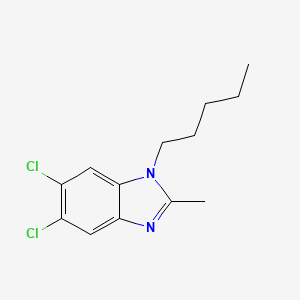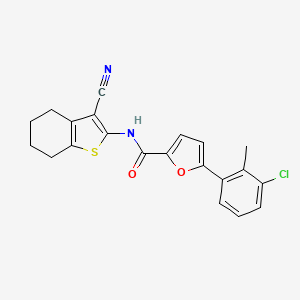![molecular formula C21H16ClN3O2 B12452778 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B12452778.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of 1H-benzimidazole, which is then reacted with 4-bromoaniline to form 4-(1H-benzimidazol-2-yl)aniline. This intermediate is further reacted with 2-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the chlorophenoxy group.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
- N-(1H-benzimidazol-2-yl)-4-methoxybenzamide
- 2-(1H-benzimidazol-1-yl)-N’-(4-(diethylamino)benzylidene)acetohydrazide
Uniqueness
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide stands out due to the presence of the chlorophenoxy group, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from other benzimidazole derivatives and may contribute to its specific interactions with molecular targets .
Properties
Molecular Formula |
C21H16ClN3O2 |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C21H16ClN3O2/c22-16-5-1-4-8-19(16)27-13-20(26)23-15-11-9-14(10-12-15)21-24-17-6-2-3-7-18(17)25-21/h1-12H,13H2,(H,23,26)(H,24,25) |
InChI Key |
VMQJUCKAZSYZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B12452699.png)


![N-(4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B12452712.png)
![4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12452715.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B12452716.png)
![[2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12452719.png)
![N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide](/img/structure/B12452728.png)
![11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12452730.png)

![5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B12452736.png)

![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide](/img/structure/B12452759.png)
![8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12452767.png)
